5-tert-butyl 1-methyl 2,5-diazabicyclo[2.2.1]heptane-1,5-dicarboxylate
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Overview
Description
5-tert-butyl 1-methyl 2,5-diazabicyclo[22. This compound belongs to the class of diazabicycloheptane derivatives, which are known for their unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl 1-methyl 2,5-diazabicyclo[2.2.1]heptane-1,5-dicarboxylate can be achieved through an epimerization-lactamization cascade reaction. This method involves the use of functionalized 4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates . Key factors for this reaction include the electron-withdrawing N-protective group in the substrates and a strong base as the promoter .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely apply.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl 1-methyl 2,5-diazabicyclo[2.2.1]heptane-1,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
5-tert-butyl 1-methyl 2,5-diazabicyclo[2.2.1]heptane-1,5-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-tert-butyl 1-methyl 2,5-diazabicyclo[2.2.1]heptane-1,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate
- (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
Uniqueness
5-tert-butyl 1-methyl 2,5-diazabicyclo[2.2.1]heptane-1,5-dicarboxylate is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
1779398-44-5 |
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Molecular Formula |
C12H20N2O4 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-O-tert-butyl 1-O-methyl 2,5-diazabicyclo[2.2.1]heptane-1,5-dicarboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-7-12(9(15)17-4)5-8(14)6-13-12/h8,13H,5-7H2,1-4H3 |
InChI Key |
JPPANCGNMIRXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CN2)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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